cis,trans-Muconate

CAS No.:

Cat. No.: VC1834315

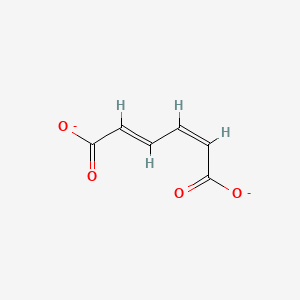

Molecular Formula: C6H4O4-2

Molecular Weight: 140.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H4O4-2 |

|---|---|

| Molecular Weight | 140.09 g/mol |

| IUPAC Name | (2Z,4E)-hexa-2,4-dienedioate |

| Standard InChI | InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)/p-2/b3-1-,4-2+ |

| Standard InChI Key | TXXHDPDFNKHHGW-HSFFGMMNSA-L |

| Isomeric SMILES | C(=C/C(=O)[O-])\C=C/C(=O)[O-] |

| SMILES | C(=CC(=O)[O-])C=CC(=O)[O-] |

| Canonical SMILES | C(=CC(=O)[O-])C=CC(=O)[O-] |

Introduction

Chemical Structure and Properties

Cis,trans-muconate is one of three geometrical isomers of muconic acid (C6H4O4), alongside cis,cis-muconate and trans,trans-muconate. The compound is characterized by its unique arrangement of carbon-carbon double bonds, with one double bond in the cis configuration and the other in the trans configuration . This distinctive isomeric structure significantly influences its chemical behavior and reactivity.

Molecular Structure

Cis,trans-muconate features a six-carbon chain with two carboxylic acid groups at positions 1 and 6, and double bonds between carbons 2-3 and 4-5. The name "cis,trans" refers to the stereochemical configuration of these double bonds, with the first double bond (C2-C3) in the cis configuration and the second double bond (C4-C5) in the trans configuration .

Nomenclature and Identification

The compound is known by several synonyms in scientific literature:

These various designations reflect the compound's structural characteristics, with E/Z notation providing an alternative to the cis/trans system for describing the geometric arrangement around the double bonds.

Physical and Chemical Properties

Cis,trans-muconate exists as a dianion at physiological pH due to the deprotonation of both carboxylic acid groups. Its physical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C6H4O4-2 (dianion form) |

| Molecular Weight | 140.09 g/mol |

| Physical State | Solid |

| Solubility | Water-soluble (as salt) |

The compound's reactivity is governed by its conjugated diene structure and carboxylic acid functionalities, making it susceptible to various chemical transformations including isomerization, cyclization, and addition reactions .

Formation and Isomerization

Cis,trans-muconate typically forms as an intermediate during the isomerization of cis,cis-muconate, which itself is often derived from the oxidative ring opening of aromatic compounds.

Isomerization from Cis,Cis-Muconate

Research has demonstrated that cis,cis-muconic acid readily isomerizes to its cis,trans-isomer under acidic conditions . This isomerization represents a key step in the metabolic pathway of aromatic compounds, particularly in microbial systems. The mechanism involves protonation of one of the double bonds, followed by rotation and subsequent deprotonation, resulting in the changed stereochemistry.

pH-Dependent Behavior

The reactivity of muconic acid isomers in aqueous media strongly depends on pH. Under alkaline conditions, cis,cis-muconic acid is deprotonated to form the corresponding muconate dianion, which remains stable and resistant to isomerization. Conversely, acidic conditions promote isomerization to the cis,trans-isomer . This pH-dependent behavior is critical in biological systems and in controlled synthesis of specific isomers.

From Aromatic Precursors

The oxidative ring opening of benzene initially produces cis,cis-muconaldehyde, which subsequently isomerizes to cis,trans-muconaldehyde and trans,trans-muconaldehyde. These aldehydes can be further oxidized to their corresponding muconic acid forms . This pathway is significant in both mammalian metabolism of aromatic compounds and in microbial degradation processes.

Biological Significance

Cis,trans-muconate plays important roles in various biological systems, particularly in metabolic pathways related to aromatic compound degradation.

Metabolite in Benzene Metabolism

In mammals, muconic acid isomers function as metabolites in benzene metabolism. While trans,trans-muconic acid was initially identified as the primary metabolite, subsequent research revealed that cis,trans-muconate also occurs in this pathway . The oxidative ring opening of benzene produces various muconic acid isomers, with the cis,trans form representing an important intermediate.

Role in Microbial Metabolism

In bacterial systems, cis,trans-muconate serves as an intermediate in the degradation of aromatic compounds. Bacterial enzymes can convert cis,cis-muconate to cis,trans-muconate as part of metabolic pathways that ultimately lead to compounds that can enter central carbon metabolism . This process is particularly important in environmental bioremediation of aromatic pollutants.

Enzymatic Transformations

Muconate cycloisomerases catalyze the conversion of cis,cis-muconate to muconolactone in bacterial degradation pathways. These enzymes demonstrate varying levels of substrate specificity, with some capable of transforming various substituted muconate derivatives, including 3-fluoro-, 2-methyl-, and 3-methyl-cis,cis-muconate . The specific enzymatic transformations involving cis,trans-muconate represent an area of ongoing research interest.

Synthetic Methods and Production

Several approaches have been developed for the synthesis and production of cis,trans-muconate, ranging from chemical methods to biological pathways.

Chemical Synthesis

The chemical synthesis of cis,trans-muconate typically involves the isomerization of cis,cis-muconate or its derivatives. One documented approach includes:

-

Esterification of cis,cis-muconic acid in methanol with sulfuric acid as catalyst

-

Extraction and purification of the resulting mixture of cis,cis and cis,trans dimethyl muconates

-

Further isomerization as needed to obtain the desired stereochemistry

This process yields a racemic mixture of dimethyl muconates that includes the cis,trans isomer, which can be further processed based on the specific application requirements.

Biosynthetic Pathways

Recent advances in metabolic engineering have enabled the biosynthesis of muconic acid isomers using engineered microorganisms. Various pathways have been established, including:

-

Conversion of shikimate pathway intermediates such as 3-dehydroshikimate to protocatechuic acid and subsequently to catechol and muconic acid

-

Transformation of aromatic compounds derived from lignin, such as benzoic acid, vanillic acid, and phenol

These biosynthetic routes represent more sustainable alternatives to traditional chemical synthesis, potentially using renewable feedstocks instead of petroleum-based starting materials.

Challenges in Selective Production

The production of pure cis,trans-muconate presents significant challenges due to the tendency of muconic acid isomers to interconvert under various conditions. Strategies to enhance selectivity include:

-

Controlled pH conditions to influence isomerization rates

-

Chelation of carboxylates with inorganic salts to inhibit unwanted cyclization reactions

-

Use of polar aprotic solvents to solvate carboxylate groups and prevent ring-closing reactions

These approaches aim to maximize the yield of the desired isomer while minimizing the formation of side products such as muconolactones.

Applications in Industrial Chemistry

Cis,trans-muconate and its derivatives have emerged as valuable platform chemicals with diverse applications in industrial processes.

Polymer Synthesis

Muconic acid isomers, including cis,trans-muconate, serve as monomers for the production of various polymers:

-

Biobased unsaturated polyesters can be synthesized through enzyme-catalyzed reactions using muconate derivatives

-

The diunsaturated structure provides opportunities for crosslinking and functionalization, yielding materials with unique properties

The two double bonds in cis,trans-muconate make it particularly useful as a functional copolymer in plastic materials, offering sites for further modification or crosslinking.

Precursor for Chemical Synthesis

Cis,trans-muconate serves as an important intermediate in the synthesis of various commercially valuable compounds:

-

Through Diels-Alder cycloaddition with ethylene, followed by hydrogenation or dehydrogenation, it can be converted to renewable terephthalic acid and 1,4-cyclohexanedicarboxylic acid

-

These cyclic dicarboxylic acids are vital monomers for the polyester and polyamide industries, used in the production of various plastics and fibers

This pathway represents a potential route to bio-based versions of these important industrial chemicals, reducing dependence on petroleum-derived feedstocks.

Environmental Applications

The biological pathways involving cis,trans-muconate play significant roles in environmental applications:

-

Microbial degradation of aromatic pollutants often proceeds through muconate intermediates

-

Understanding these pathways contributes to the development of more effective bioremediation strategies for contaminated environments

Research in this area continues to expand the potential applications of cis,trans-muconate in addressing environmental challenges.

Recent Research Advances

Scientific investigation into cis,trans-muconate continues to yield new insights and applications, with several notable recent advances.

Improved Production Methods

Recent research has focused on enhancing the production of muconic acid isomers through various approaches:

-

Development of engineered yeast strains capable of producing high levels of muconic acid from glucose

-

Optimization of fermentation conditions and metabolic pathways to improve yields

-

Exploration of alternative feedstocks, including lignin hydrolysates and other renewable resources

For instance, researchers have achieved significant improvements in the production of cis,cis-muconic acid in Saccharomyces cerevisiae, reaching titers of up to 20.8 g/L in controlled fed-batch fermentations . These advances may be applicable to the selective production of cis,trans-muconate as well.

Novel Enzymatic Systems

Investigation of enzymes involved in muconate transformations has revealed:

-

Muconate cycloisomerases with varying substrate specificities

-

Engineered variants with enhanced activity toward specific substrates

-

Potential applications in chemoenzymatic synthesis of valuable compounds

These enzymatic systems offer opportunities for more selective and environmentally friendly production of cis,trans-muconate and its derivatives.

Structure-Function Relationships

Detailed structural studies have elucidated the relationships between the stereochemistry of muconate isomers and their chemical behavior:

-

The cis,trans configuration affects reactivity in various chemical transformations

-

Isomerization kinetics depend on various factors including pH, temperature, and the presence of catalysts

-

Understanding these relationships enables more precise control over reaction outcomes

This knowledge contributes to the development of more efficient and selective processes for utilizing cis,trans-muconate in various applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume